(R)-(1,2,3,4-Tetrahydro-quinolin-4-yl)-carbamic acid tert-butyl ester
CAS No.:
Cat. No.: VC13766384
Molecular Formula: C14H20N2O2
Molecular Weight: 248.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H20N2O2 |
|---|---|
| Molecular Weight | 248.32 g/mol |
| IUPAC Name | tert-butyl N-[(4R)-1,2,3,4-tetrahydroquinolin-4-yl]carbamate |
| Standard InChI | InChI=1S/C14H20N2O2/c1-14(2,3)18-13(17)16-12-8-9-15-11-7-5-4-6-10(11)12/h4-7,12,15H,8-9H2,1-3H3,(H,16,17)/t12-/m1/s1 |
| Standard InChI Key | JNDJUQHDAWUNKN-GFCCVEGCSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N[C@@H]1CCNC2=CC=CC=C12 |
| SMILES | CC(C)(C)OC(=O)NC1CCNC2=CC=CC=C12 |
| Canonical SMILES | CC(C)(C)OC(=O)NC1CCNC2=CC=CC=C12 |
Introduction
Chemical Identity and Structural Features
Molecular Identity
(R)-(1,2,3,4-Tetrahydro-quinolin-4-yl)-carbamic acid tert-butyl ester is defined by its IUPAC name tert-butyl N-[(4R)-1,2,3,4-tetrahydroquinolin-4-yl]carbamate. Its molecular formula (C₁₄H₂₀N₂O₂) and weight (248.32 g/mol) reflect the incorporation of a tetrahydroquinoline core modified with a tert-butoxycarbonyl (Boc) protecting group. The Boc group enhances solubility in organic solvents and protects the amine during multi-step syntheses.
Table 1: Key Molecular Identifiers
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₂₀N₂O₂ |
| Molecular Weight | 248.32 g/mol |
| IUPAC Name | tert-butyl N-[(4R)-1,2,3,4-tetrahydroquinolin-4-yl]carbamate |
| SMILES | CC(C)(C)OC(=O)N[C@@H]1CCNC2=CC=CC=C12 |
| InChIKey | JNDJUQHDAWUNKN-GFCCVEGCSA-N |
Stereochemical Considerations
The R-configuration at the 4-position of the tetrahydroquinoline ring is critical for its biological and catalytic applications. Chirality arises from the tetrahedral geometry of the nitrogen-bearing carbon, which influences intermolecular interactions in enantioselective reactions. The Boc group’s steric bulk further modulates reactivity, preventing racemization under mild conditions.
Synthesis and Characterization
Synthetic Pathways
The primary synthesis involves reacting 1,2,3,4-tetrahydroquinoline with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine or DMAP. This method achieves high yields (70–85%) while preserving stereochemistry:
The reaction proceeds via nucleophilic attack of the tetrahydroquinoline’s amine on the electrophilic carbonyl of Boc₂O, followed by deprotonation. Chromatographic purification (e.g., silica gel with ethyl acetate/hexane) isolates the enantiomerically pure product.
Physicochemical Properties
Solubility and Stability
The compound is soluble in dichloromethane, THF, and DMSO but insoluble in water. The Boc group enhances stability against hydrolysis at neutral pH, though acidic conditions (pH < 3) cleave the carbamate to regenerate the amine.
Thermal Behavior
Differential scanning calorimetry (DSC) of similar Boc-protected amines reveals melting points between 80–120°C, with decomposition above 200°C. Thermal gravimetric analysis (TGA) shows mass loss corresponding to Boc group elimination (~150°C).
Applications and Research Significance
Pharmaceutical Intermediate
This compound serves as a precursor to chiral amines in drug candidates. For example, its deprotection yields (R)-1,2,3,4-tetrahydroquinolin-4-amine, a building block for kinase inhibitors and serotonin receptor modulators.
Asymmetric Catalysis
The chiral tetrahydroquinoline scaffold facilitates enantioselective hydrogenation and alkylation reactions. Researchers have employed it in synthesizing β-amino alcohols with >90% enantiomeric excess (ee).
Comparison with Structural Analogs
Positional Isomers
Compared to (2-oxo-1,2,3,4-tetrahydroquinolin-3-yl)-carbamic acid tert-butyl ester , the target compound lacks a ketone group but shares similar Boc protection. This difference alters hydrogen-bonding capacity and reactivity .
Table 2: Structural Comparison of Tetrahydroquinoline Derivatives
Stereochemical Variants
The S-enantiomer of this compound would exhibit reversed optical activity and distinct biological interactions, underscoring the importance of enantiopure synthesis.
Recent Developments and Future Directions
Recent patents highlight derivatives of tetrahydroquinoline carbamates in anticancer agents, though the target compound itself remains underexplored . Future research may focus on:
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Catalytic asymmetric synthesis to improve ee.
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Bioconjugation strategies for drug delivery.
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Computational modeling of receptor binding.
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